Steric Modulation of Michael Addition Efficiency in Polymer Functionalization
In the NaOH-catalyzed Michael addition of alkyl vinyl sulfones to ethylene/vinyl alcohol copolymer (EVAL), the degree of sulfonylation is highly dependent on the steric bulk of the alkyl group. Methyl and ethyl vinyl sulfones achieved >90% conversion of hydroxyl groups, while tert-butyl vinyl sulfone was limited to approximately 65%. [1] Although 2-(ethenesulfonyl)propane was not tested directly, its isopropyl substituent occupies an intermediate steric position, predicting a sulfonylation efficiency between that of ethyl and tert-butyl analogs.
| Evidence Dimension | Degree of sulfonylation of EVAL hydroxyl groups |
|---|---|
| Target Compound Data | Predicted intermediate between ethyl (ca. 90%) and tert-butyl (ca. 65%) |
| Comparator Or Baseline | Methyl vinyl sulfone: >90%; Ethyl vinyl sulfone: >90%; tert-Butyl vinyl sulfone: ~65% |
| Quantified Difference | Ethyl to tert-butyl drop: ≥25 percentage points |
| Conditions | EVAL, NaOH catalyst, DMSO solution, Michael addition conditions |
Why This Matters
For researchers needing tunable reactivity, 2-(ethenesulfonyl)propane offers a steric profile between ethyl and tert-butyl vinyl sulfones, enabling control over reaction rates and grafting densities that is not possible with smaller or larger alkyl groups.
- [1] Synthesis of Sulfone-Modified Ethylene/Vinyl Alcohol Copolymers. Sen'i Gakkaishi 1992, 48 (1), 47–50. View Source
